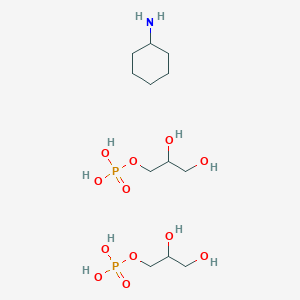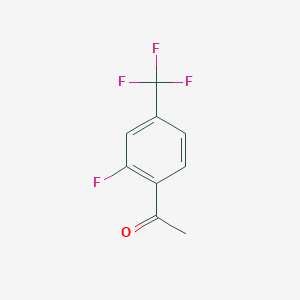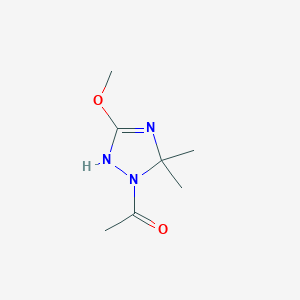
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI), also known as ADTM, is a chemical compound that has been widely used in scientific research. It is a heterocyclic compound that contains a triazole ring and has been found to have various biological activities.
作用機序
The mechanism of action of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE). It has also been suggested that it may act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and serotonin, in the brain. In addition, it has been found to have antioxidant activity, which may help to protect against oxidative damage.
実験室実験の利点と制限
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations. It is not very soluble in water, which can make it difficult to use in certain experiments. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
For research include the development of new synthetic methods, investigation of its potential as a treatment for neurodegenerative diseases, and further studies to elucidate its mechanism of action.
合成法
The synthesis of 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) can be achieved through several methods. One of the most common methods is the reaction of 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethylfuran-2(3H)-one with sodium azide in the presence of a catalyst. The resulting product is then treated with acid to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI). Another method involves the reaction of 3,4-dimethoxyphenyl hydrazine with 2,4-pentanedione to form the intermediate, which is then reacted with sodium azide to form 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI).
科学的研究の応用
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has been extensively studied for its biological activities. It has been found to have antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities. In addition, it has been shown to have potential as a treatment for Alzheimer's disease and Parkinson's disease. 1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl-(9CI) has also been found to have a potent inhibitory effect on the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
特性
| 118807-32-2 | |
分子式 |
C7H13N3O2 |
分子量 |
171.2 g/mol |
IUPAC名 |
1-(5-methoxy-3,3-dimethyl-1H-1,2,4-triazol-2-yl)ethanone |
InChI |
InChI=1S/C7H13N3O2/c1-5(11)10-7(2,3)8-6(9-10)12-4/h1-4H3,(H,8,9) |
InChIキー |
HXXAORCCVTVCRP-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
正規SMILES |
CC(=O)N1C(N=C(N1)OC)(C)C |
同義語 |
1H-1,2,4-Triazole, 1-acetyl-2,5-dihydro-3-methoxy-5,5-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



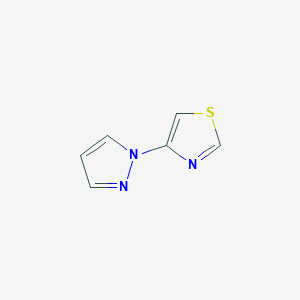
![Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate](/img/structure/B54775.png)

![1-Methyl-2,3-dihydroimidazo[1,2-b]pyrazole](/img/structure/B54777.png)
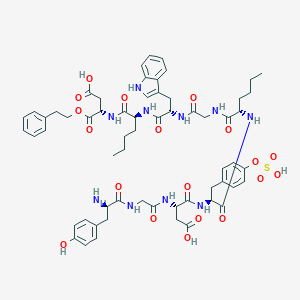

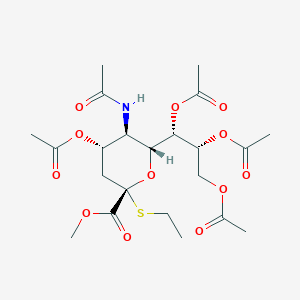
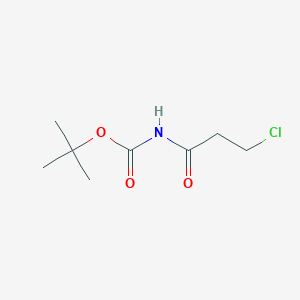
![(3S,7aR)-3-phenyl-3,6,7,7a-tetrahydro-2H-pyrrolo[2,1-b][1,3]oxazol-5-one](/img/structure/B54798.png)
